
3-(4-Methoxyphenoxy)propanoic acid
Overview
Description
3-(4-Methoxyphenoxy)propanoic acid is a propanoic acid derivative featuring a 4-methoxyphenoxy substituent. This compound belongs to a broader class of arylpropanoic acids, which are characterized by a three-carbon backbone linked to aromatic or substituted aromatic rings. The methoxy group at the para position of the phenyl ring enhances electron-donating properties, influencing reactivity, solubility, and biological interactions.
Preparation Methods
Synthetic Routes
2.1. Nucleophilic Substitution Reaction
The primary method for synthesizing 3-(4-Methoxyphenoxy)propanoic acid involves a nucleophilic substitution reaction. In this process, 4-methoxyphenol reacts with 3-chloropropanoic acid under basic conditions. The reaction mechanism can be summarized as follows:
- Reactants :
- 4-Methoxyphenol
- 3-Chloropropanoic Acid
- Conditions : Basic medium (e.g., sodium hydroxide)
- Mechanism : The phenoxide ion generated from 4-methoxyphenol attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product.
This method has been noted for its efficiency, typically yielding high purity products when optimized correctly.
Industrial Production Methods
In an industrial context, the production of this compound can be scaled up by optimizing various parameters:
- Temperature and Pressure : Adjusting these conditions can enhance reaction rates and yields.
- Catalysts : The use of catalysts can facilitate the reaction, improving efficiency.
- Continuous Flow Reactors : Implementing continuous flow systems allows for better control over reaction conditions, leading to improved mixing and heat transfer.
These approaches help in achieving higher yields and purities, making the process more economically viable.
Alternative Synthesis Approaches
4.1. Microwave-Assisted Synthesis
Recent studies have introduced microwave-assisted synthesis as a rapid method for preparing phenolic compounds similar to this compound. This technique offers several advantages:
- Speed : Reduces reaction times significantly.
- Energy Efficiency : Lower energy consumption compared to conventional heating methods.
- Yield Improvement : Often results in higher yields due to uniform heating.
For instance, a study demonstrated that using microwave irradiation could enhance the yield of similar compounds through efficient energy transfer.
Summary of Preparation Methods
The following table summarizes different preparation methods for this compound:
Method | Description | Yield Potential | Notes |
---|---|---|---|
Nucleophilic Substitution | Reaction of 4-methoxyphenol with 3-chloropropanoic acid in a basic medium | High | Standard method |
Industrial Optimization | Scaling up with temperature, pressure adjustments, and catalysts | Very High | Suitable for large-scale production |
Microwave-Assisted Synthesis | Rapid synthesis using microwave energy | High | Reduces time and energy costs |
Scientific Research Applications
1.1. Hyperlipidemia Treatment
One of the primary applications of 3-(4-Methoxyphenoxy)propanoic acid is in the treatment of hyperlipidemia. Research indicates that this compound exhibits significant lipid-lowering effects comparable to established medications such as fenofibrate. In a study involving mice, administration of this compound led to a reduction in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels .
Table 1: Effects of this compound on Lipid Profiles in Mice
Parameter | Control Group | Treatment Group (300 mg/kg) |
---|---|---|
Total Cholesterol (TC) | Normal | Decreased |
Triglycerides (TG) | Normal | Decreased |
LDL Cholesterol (LDL-C) | Normal | Decreased |
HDL Cholesterol (HDL-C) | Normal | Increased |
This indicates that this compound can serve as both a therapeutic agent for hyperlipidemia and a preventive measure against related health issues.
3.1. Animal Studies
In controlled animal studies, the administration of this compound demonstrated significant improvements in lipid profiles after three weeks of treatment. The results indicated that the compound effectively reduced hyperlipidemia induced by high-fat diets, showcasing its potential as a safe alternative to existing lipid-lowering agents .
3.2. Dietary Supplementation
Emerging research suggests that dietary incorporation of compounds similar to this compound could enhance metabolic health and prevent conditions like obesity and insulin resistance. For instance, other studies have shown that related phenolic compounds can improve metabolic parameters when included in dietary regimens .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the phenoxy ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron-Donating vs.
- Acidity: The propanoic acid moiety confers acidity (pKa ~4-5), but substituents influence solubility. For example, 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (CAS 1135-23-5) has higher water solubility due to phenolic -OH groups .
- Stereochemistry: Derivatives like (R)-3-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid (CAS 96363-20-1) highlight the role of stereochemistry in drug design, where enantiomers may exhibit distinct biological activities .
Anticancer Potential
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Compounds 12, 20–22, and 29 demonstrated 50% inhibition of A549 lung cancer cell viability and suppressed migration. Compound 20 showed potent antioxidant activity (DPPH assay) . This contrasts with this compound, where the methoxyphenoxy group may reduce interaction with cellular targets compared to amino-linked derivatives .
- Metabolites in Cancer Pathways: 3-(4'-Hydroxy-3'-methoxyphenyl)propanoic acid (CAS 1135-23-5) is a colonic metabolite of cinnamic acids, undergoing dehydroxylation or conjugation. Such transformations may limit bioavailability compared to synthetic derivatives .
Antimicrobial and Antioxidant Properties
- Derivatives with amino groups (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) exhibit broad-spectrum activity against multidrug-resistant pathogens .
- Methoxy-substituted compounds like 3-(4-methoxyphenyl)propanoic acid may lack direct antimicrobial activity but serve as precursors for functionalized derivatives .
Biological Activity
3-(4-Methoxyphenoxy)propanoic acid, a compound with the molecular formula C10H12O4, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by a methoxy group attached to a phenoxy ring, which is further linked to a propanoic acid moiety. This structural configuration contributes to its unique chemical and biological properties.
Property | Value |
---|---|
Molecular Formula | C10H12O4 |
Molecular Weight | 196.20 g/mol |
Solubility | Soluble in organic solvents |
Functional Groups | Methoxy, Phenoxy, Carboxylic Acid |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The methoxy group and phenoxy ring enhance its binding affinity and selectivity towards these targets. Research indicates that the compound may:
- Inhibit Enzymatic Activity : It may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway, thereby reducing inflammation and pain.
- Modulate Cellular Signaling : The compound can alter cellular processes by interacting with various receptors and enzymes, leading to changes in signaling pathways.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria in vitro. Its mechanism involves disrupting bacterial cell wall synthesis or function .
Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of this compound. In animal models, it has been shown to reduce inflammation markers and improve conditions related to inflammatory diseases .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Biological Activity | Key Differences |
---|---|---|
3-(4-Hydroxyphenoxy)propanoic acid | Antioxidant, Anti-inflammatory | Hydroxyl group instead of methoxy |
3-(4-Chlorophenoxy)propanoic acid | Herbicidal | Chlorine substituent affects reactivity |
3-(4-Bromophenoxy)propanoic acid | Antimicrobial | Bromine substituent alters properties |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL .
- Inflammation Model : In a murine model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Methoxyphenoxy)propanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-methoxyphenol with β-propiolactone derivatives under basic conditions. Enantiomeric purity is critical for biological studies; chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended for resolving enantiomers. For example, Rathbone et al. (1989) used chiral HPLC to analyze 2-(4-methoxyphenoxy)propanoic acid enantiomers in roasted coffee beans, achieving baseline separation .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the methoxyphenoxy and propanoic acid moieties.
- LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) in negative mode for high sensitivity.
- FT-IR : Identify functional groups (e.g., C-O-C stretching at 1250 cm for the methoxy group).
Advanced Research Questions
Q. How do the metabolic pathways of this compound differ between in vitro and in vivo systems?
- Methodological Answer :
- In vitro : Incubate with liver microsomes (e.g., human S9 fractions) to study phase I oxidation and phase II conjugation. Monitor sulfation (via SULT1A3) and glucuronidation (via UGT1A1) using isotopically labeled cofactors (e.g., S-PAPS for sulfation) .
- In vivo : Administer the compound to model organisms (e.g., mice) and collect urine/plasma. Use SPE (solid-phase extraction) coupled with LC-MS to identify metabolites like 3-(4-methoxyphenyl)propanoic acid-O-sulfate and O-glucuronide .
- Key Finding : In mice, 3-(4-methoxyphenyl)propanoic acid undergoes dehydroxylation to yield 3-(3,4-dihydroxyphenyl)propanoic acid, which is further metabolized into hippuric acid via α-oxidation .
Q. What advanced strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Comparative Dose-Response Studies : Test the compound at physiological concentrations (e.g., 1–100 µM) in cell lines (e.g., HepG2 for hepatotoxicity) to reconcile discrepancies in cytotoxicity data.
- Isomer-Specific Analysis : Use chiral columns to differentiate enantiomers, as biological activity may vary significantly between R and S forms .
- Metabolite Profiling : Compare metabolite signatures across studies to identify confounding factors (e.g., microbial degradation in gut models vs. hepatic metabolism) .
Q. How can researchers differentiate positional isomers of metabolites derived from this compound?
- Methodological Answer :
- Tandem MS/MS : Use diagnostic fragmentation patterns (e.g., loss of HO or CO) to distinguish between 3-(3-hydroxy-4-methoxyphenyl)propanoic acid and 3-(4-hydroxy-3-methoxyphenyl)propanoic acid.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., H at the methoxy group) to track metabolic transformations .
Q. What strategies are effective for quantifying trace levels of this compound in complex biological matrices?
- Methodological Answer :
Properties
IUPAC Name |
3-(4-methoxyphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCAUQLJIKBMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302814 | |
Record name | 3-(4-methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20811-60-3 | |
Record name | 20811-60-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-methoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Methoxyphenoxy)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.